molecular formula C10H7FO3 B12315150 7-fluoro-2H-chromene-3-carboxylic acid CAS No. 480451-09-0

7-fluoro-2H-chromene-3-carboxylic acid

Katalognummer: B12315150
CAS-Nummer: 480451-09-0
Molekulargewicht: 194.16 g/mol
InChI-Schlüssel: MFOXKLIIWABFMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-2H-chromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position of the chromene ring. The molecular formula of this compound is C10H5FO4, and it has a molecular weight of 208.14 g/mol . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the chromene ring.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated chromene derivatives, which can be further modified for specific applications .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-2H-chromene-3-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-fluoro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Fluoro-2H-chromene-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

480451-09-0

Molekularformel

C10H7FO3

Molekulargewicht

194.16 g/mol

IUPAC-Name

7-fluoro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H7FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13)

InChI-Schlüssel

MFOXKLIIWABFMG-UHFFFAOYSA-N

Kanonische SMILES

C1C(=CC2=C(O1)C=C(C=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.